Superior Cytotoxic Potency of Astin C Against BGC-823 Gastric Cancer Cells Compared to Astin B
In a head-to-head comparative cytotoxicity study, Astin C demonstrated significantly greater potency against the BGC-823 human gastric cancer cell line than its close structural analog, Astin B. Astin C exhibited an IC50 value of 3.3 μg/mL, which is approximately 5.8-fold lower (more potent) than the IC50 of 19.2 μg/mL observed for Astin B under identical assay conditions [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.3 μg/mL (BGC-823 cells) |
| Comparator Or Baseline | Astin B, IC50 = 19.2 μg/mL (BGC-823 cells) |
| Quantified Difference | 5.8-fold more potent |
| Conditions | BGC-823 human gastric cancer cell line, MTT assay |
Why This Matters
This >5-fold potency advantage is critical for researchers aiming to maximize antitumor activity while minimizing the compound concentration required, thereby potentially reducing off-target effects in experimental models.
- [1] Xu, H. M., Zeng, G. Z., Zhou, W. B., He, W. J., & Tan, N. H. (2013). Astins K–P, six new chlorinated cyclopentapeptides from Aster tataricus. Phytochemistry, 95, 375-383. View Source
